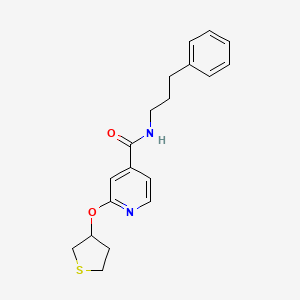
N-(3-phenylpropyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylpropyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as PTIO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been used for several years in the field of biochemistry and pharmacology, and it has shown promising results in various studies.
科学的研究の応用
Corrosion Inhibition
Corrosion Inhibitor for Mild Steel : A study by Yadav et al. (2015) explored the corrosion inhibition effect of isonicotinamide derivatives on mild steel in acidic medium, demonstrating their efficiency in corrosion protection through electrochemical methods, SEM, EDX, AFM, and DFT investigations. These derivatives, including closely related isonicotinamides, were found to significantly reduce corrosion rates, suggesting their potential application in protecting industrial metal surfaces. The adsorption of these inhibitors on the steel surface was shown to obey the Langmuir adsorption isotherm, indicating a strong and effective inhibition process (Yadav et al., 2015).
Xanthine Oxidase Inhibitors
Design and Synthesis of Isonicotinamide Derivatives : Another application is found in the development of novel xanthine oxidase (XO) inhibitors. Zhang et al. (2019) reported on N-phenylisonicotinamide derivatives, specifically targeting enhancements in the structure to improve potency against XO, an enzyme involved in purine metabolism whose inhibition can help manage diseases like gout. By introducing a tetrazole moiety, these derivatives exhibited improved inhibitory activity, demonstrating the chemical's utility in the design of new therapeutic agents (Zhang et al., 2019).
Anticonvulsant Agents
Novel N-substituted-3-chloro-2-azetidinone Derivatives : Research by Hasan et al. (2011) synthesized and evaluated a series of N-substituted isonicotinamide derivatives for their anticonvulsant activity. These compounds showed promising results in comparison to reference drugs, highlighting the potential of N-(3-phenylpropyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide analogs in developing new treatments for epilepsy (Hasan et al., 2011).
特性
IUPAC Name |
N-(3-phenylpropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-19(21-10-4-7-15-5-2-1-3-6-15)16-8-11-20-18(13-16)23-17-9-12-24-14-17/h1-3,5-6,8,11,13,17H,4,7,9-10,12,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTUOWBKSSQDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-isopropyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2823552.png)
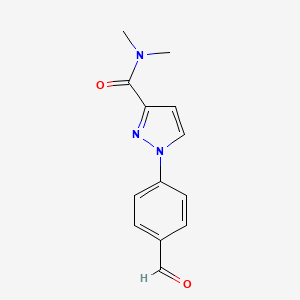
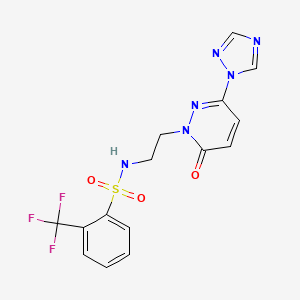
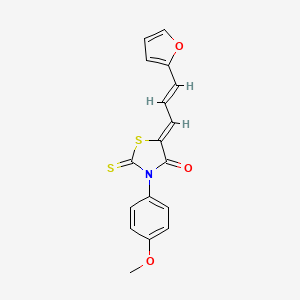
![4-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2823559.png)
![1-[4-(Trifluoromethyl)phenyl]sulfonylpyrrol-3-amine;hydrochloride](/img/structure/B2823560.png)
![Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2823561.png)
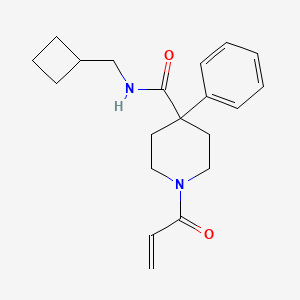
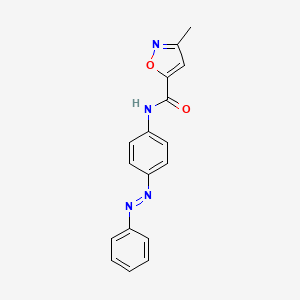
![cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2823567.png)
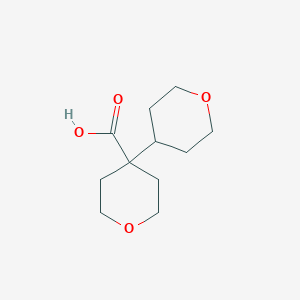
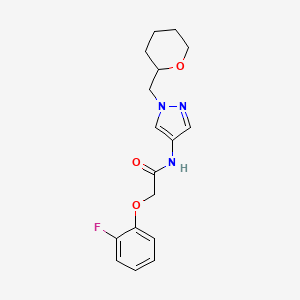
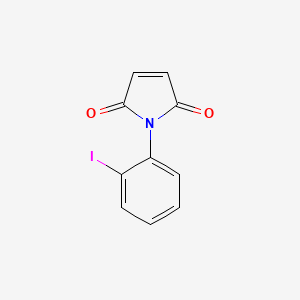
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2823572.png)